

Physical and chemical properties of Ethyl 1H-indazole-3-carboxylate

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Compound of Interest

Compound Name: *Ethyl 1H-indazole-3-carboxylate*

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An In-Depth Technical Guide to **Ethyl 1H-indazole-3-carboxylate**: Properties, Synthesis, and Applications

Introduction

Ethyl 1H-indazole-3-carboxylate is a heterocyclic organic compound featuring a bicyclic indazole core functionalized with an ethyl ester group at the 3-position. This molecule has emerged as a crucial building block and key intermediate in the realms of medicinal chemistry and organic synthesis.^[1] The indazole scaffold itself is recognized as a "privileged structure" in drug discovery, as it is a core component in numerous biologically active compounds and marketed drugs.^[2] Derivatives of indazole exhibit a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antiemetic properties.^{[2][3]}

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **Ethyl 1H-indazole-3-carboxylate**. It details a proven synthetic protocol, discusses its chemical reactivity, and explores its applications in drug development, offering researchers and scientists a practical and in-depth resource.

Physical and Spectroscopic Properties

Ethyl 1H-indazole-3-carboxylate typically presents as a light yellow or off-white crystalline powder.^{[1][4]} Its physical properties are summarized in the table below.

Table 1: Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	4498-68-4	[1] [5] [6] [7] [8] [9] [10]
Molecular Formula	C ₁₀ H ₁₀ N ₂ O ₂	[1] [5] [6] [7] [8] [9] [10] [11]
Molecular Weight	190.20 g/mol	[5] [6] [7] [11]
Appearance	Light yellow/off-white crystalline powder	[1] [4]
Melting Point	133-134 °C	[4] [7]
Solubility	Soluble in organic solvents like Chloroform and Methanol	[12] [13]
Hydrogen Bond Donors	1	[14]
Hydrogen Bond Acceptors	3	[14]
Rotatable Bond Count	2	[14]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **Ethyl 1H-indazole-3-carboxylate**.

- ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic protons on the benzene ring, the CH₂ and CH₃ protons of the ethyl group, and the N-H proton of the indazole ring.
- ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the carbons of the bicyclic indazole core.
- IR (Infrared) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the N-H stretch (around 3100-3300 cm⁻¹), C=O stretch of the ester (around 1700-1720 cm⁻¹), and C=C and C=N stretches of the aromatic system.[\[15\]](#)
- High-Resolution Mass Spectrometry (HRMS): HRMS analysis confirms the elemental composition. For C₁₀H₁₀N₂O₂, the expected [M+H]⁺ ion is approximately 191.0815.[\[4\]](#)

Chemical Properties and Reactivity

The reactivity of **Ethyl 1H-indazole-3-carboxylate** is dictated by its three main functional components: the indazole ring, the N-H proton, and the ethyl ester group.

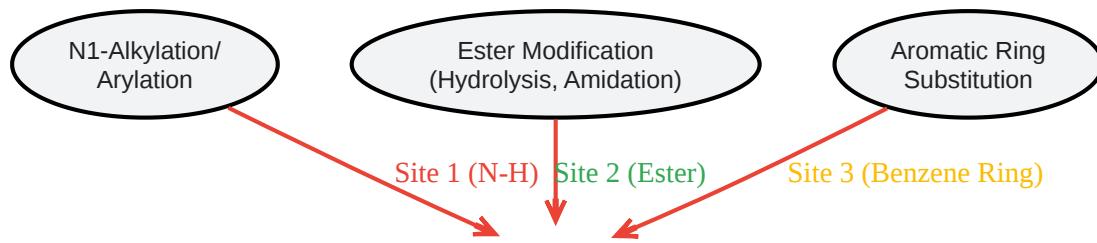


Figure 1: Key Reactive Sites

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Caption: Key reactive sites on **Ethyl 1H-indazole-3-carboxylate**.

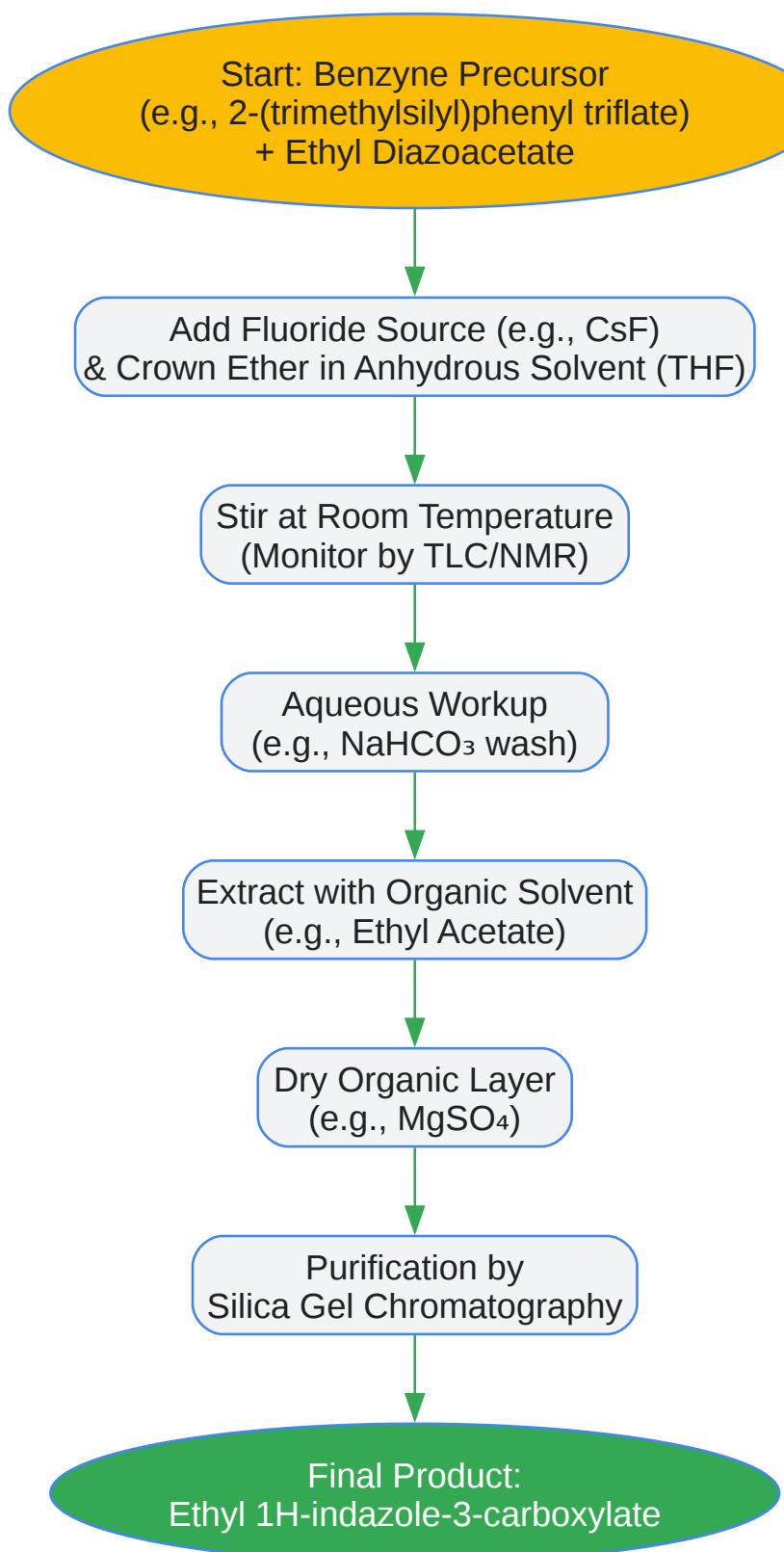
- N-H Acidity and N-Alkylation/Arylation: The proton on the indazole nitrogen is weakly acidic and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile, readily undergoing alkylation or arylation to yield N1-substituted indazole derivatives.^[3] This is a common strategy for diversifying the core structure in drug discovery programs.
- Ester Group Modifications: The ethyl ester is susceptible to nucleophilic acyl substitution.
 - Hydrolysis: It can be hydrolyzed to the corresponding 1H-indazole-3-carboxylic acid under basic or acidic conditions.^[16] This carboxylic acid is a versatile intermediate for further reactions.
 - Amidation: The ester can be converted to a wide range of amides by reacting with primary or secondary amines, often facilitated by coupling agents like EDC and HOBT.^[16] This reaction is fundamental for creating libraries of potential drug candidates.

- Aromatic Ring Substitution: The benzene portion of the indazole ring can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the fused pyrazole ring.

Synthesis Protocol

A robust and frequently cited method for synthesizing **Ethyl 1H-indazole-3-carboxylate** involves the reaction of a benzyne precursor with ethyl diazoacetate.^[4] Benzyne, a highly reactive intermediate, undergoes a [3+2] cycloaddition with the diazo compound, followed by a hydrogen shift to yield the stable 1H-indazole product.

Experimental Workflow: Benzyne-Diazoacetate Cycloaddition

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Caption: Workflow for the synthesis of **Ethyl 1H-indazole-3-carboxylate**.

Step-by-Step Methodology

Caution: Diazo compounds are potentially explosive and should be handled with extreme care in a well-ventilated fume hood behind a safety shield.[4]

- Reaction Setup: To a solution of a benzyne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) in an anhydrous aprotic solvent like tetrahydrofuran (THF), add a fluoride source (e.g., cesium fluoride) and a phase-transfer catalyst like 18-crown-6.
- Addition of Diazo Compound: Slowly add ethyl diazoacetate to the stirred mixture at room temperature under an inert atmosphere (e.g., Argon).
- Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours or until completion, as monitored by Thin-Layer Chromatography (TLC).[4] The desired product will have a different R_f value than the starting materials.
- Workup: Upon completion, filter the reaction mixture. The filtrate is then subjected to an aqueous workup, typically involving washing with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
- Extraction and Drying: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate.[4]
- Purification: After removing the solvent under reduced pressure, the crude product is purified using silica gel column chromatography to yield the pure **Ethyl 1H-indazole-3-carboxylate** as an off-white solid.[4]

Applications in Research and Drug Development

Ethyl 1H-indazole-3-carboxylate is a valuable starting material for synthesizing a multitude of pharmaceutical agents. Its derivatives have shown promise in several therapeutic areas:

- Oncology: The indazole nucleus is a core feature of several protein kinase inhibitors used in cancer therapy.[12] Lonidamine, an anticancer agent, is synthesized from indazole-3-carboxylic acid derivatives.[17]

- Anti-inflammatory: N1-acylated derivatives of **Ethyl 1H-indazole-3-carboxylate** have been investigated for their antiarthritic effects.[3]
- Antiemetics: Granisetron, a potent 5-HT₃ antagonist used to prevent chemotherapy-induced nausea and vomiting, is built upon a substituted indazole scaffold.[2][17] The synthesis of Granisetron often involves intermediates derived from indazole-3-carboxylic acid.[18]
- Agrochemicals and Materials Science: The compound also serves as a building block in the development of novel pesticides, herbicides, and advanced materials like polymers and coatings.[1]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling **Ethyl 1H-indazole-3-carboxylate**.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[19][20]
- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhaling dust. [19][20] Avoid dust formation.[21] Wash hands thoroughly after handling.[22]
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[12][19] Recommended storage temperature is often between 0-8°C.[1]
- Hazards: The compound may cause skin irritation, serious eye irritation, and respiratory irritation.[20][23] It may be harmful if swallowed.[22]

Conclusion

Ethyl 1H-indazole-3-carboxylate is a compound of significant scientific interest due to its versatile chemical reactivity and its role as a precursor to a wide range of biologically active molecules. Its well-defined physical and spectroscopic properties, coupled with established synthetic routes, make it an indispensable tool for researchers in medicinal chemistry, drug discovery, and materials science. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in the laboratory.

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